(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFTSYHCMTUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution
A common method involves the nucleophilic substitution of a benzo[d]oxazole derivative with a pyrrolidine derivative. For instance:
- Starting Material : 2-(trichloromethyl)benzo[d]oxazole
- Nucleophile : Pyrrolidine
- Solvent : Dry acetonitrile
- Conditions : Stirring at room temperature or elevated temperatures (60 °C)
- Yield : Approximately 92% after purification via flash column chromatography.
This method is efficient and provides high yields, demonstrating the effectiveness of nucleophilic attack on activated aromatic systems.
Synthesis via Lewis Acid Catalysis
Another approach utilizes Lewis acid catalysis to facilitate the formation of the desired compound:
- Reagents : 4-amino-3-hydroxybenzoic acid and an aromatic aldehyde.
- Catalyst : Aluminum chloride (AlCl₃)
- Conditions : Reaction in dichloromethane (DCM) at elevated temperatures.
- Yield : High yields are reported for the final product after subsequent reactions involving secondary amines like pyrrolidine.
This method highlights the versatility of Lewis acids in promoting electrophilic aromatic substitution reactions, which are crucial for constructing complex molecules.
One-Pot Synthesis
A more streamlined approach involves a one-pot synthesis that combines multiple reaction steps into a single procedure:
- Initial Reaction : Refluxing 4-amino-3-hydroxybenzoic acid with an aromatic aldehyde in methanol.
- Intermediate Formation : The resulting product undergoes cyclization to form a benzoxazole derivative.
- Final Step : Treatment with pyrrolidine under acidic conditions leads to the formation of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol.
This method simplifies the synthesis process and reduces purification steps, yielding a product in high purity.
The preparation methods for this compound have been optimized through various studies, leading to improvements in yield and purity.
Comparative Yield Analysis
| Method | Yield (%) | Key Features |
|---|---|---|
| Nucleophilic Substitution | 92 | High selectivity; simple purification |
| Lewis Acid Catalysis | High | Effective for complex substrates |
| One-Pot Synthesis | High | Streamlined process; fewer steps |
Characterization Techniques
The synthesized compound is typically characterized using:
Nuclear Magnetic Resonance (NMR) : Provides detailed information about molecular structure.
Example NMR data:
- $$ \delta $$ values indicating chemical environments of protons and carbons.
High Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
These techniques ensure that the synthesized compound matches expected structures and purities, validating the effectiveness of the preparation methods employed.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions.
The manganese dioxide-mediated oxidation selectively targets the alcohol without affecting the benzoxazole ring . Stronger oxidants like KMnO₄ require acidic conditions to avoid pyrrolidine ring degradation .
Esterification and Etherification
The hydroxyl group participates in nucleophilic acyl substitutions and alkylation.
Tosylation is a key step for introducing leaving groups, enabling subsequent SN2 reactions . Etherification proceeds efficiently under anhydrous conditions to prevent hydrolysis .
Nucleophilic Substitution
The benzoxazole ring undergoes substitution at the 2-position under metal-catalyzed or base-free conditions.
Iron catalysis enables efficient C–N bond formation without requiring pre-functionalized substrates . Palladium-mediated Suzuki couplings expand structural diversity at the benzoxazole ring .
Ring-Opening Reactions
The pyrrolidine ring can undergo selective cleavage under acidic or oxidative conditions.
Ring-opening reactions are sensitive to steric and electronic effects, with the benzoxazole ring stabilizing intermediates .
Complexation and Coordination Chemistry
The nitrogen atoms in the benzoxazole and pyrrolidine moieties act as ligands for metal ions.
| Metal Ion | Reaction Conditions | Complex Structure | Application | References |
|---|---|---|---|---|
| Zn²⁺ | MeOH, rt, 2 h | [(TpPh,Me)Zn(MBI)] | Luminescent sensors | |
| Cu²⁺ | EtOH, NH₄OH, 60°C, 6 h | Cu(II)-benzoxazole-pyrrolidine complex | Catalysis |
Zinc complexes exhibit strong fluorescence, while copper complexes show catalytic activity in oxidation reactions .
Biological Activity Modulation
Derivatives of this compound demonstrate pharmacological potential through targeted structural modifications.
The hydroxymethyl group enhances solubility, while the benzoxazole ring contributes to target affinity .
Key Findings and Trends
- Alcohol Reactivity : The primary alcohol undergoes oxidation, esterification, and etherification with high regioselectivity.
- Benzoxazole Stability : The electron-deficient benzoxazole ring resists electrophilic substitution but facilitates nucleophilic amination and cross-coupling.
- Pyrrolidine Flexibility : Ring-opening reactions provide access to linear intermediates for further functionalization.
- Pharmacological Relevance : Structural analogs show promise as enzyme inhibitors and metal-binding therapeutics.
Experimental data underscores the compound’s versatility in synthetic and medicinal chemistry, though further studies are needed to explore its catalytic and optoelectronic applications.
Scientific Research Applications
Overview
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol is an organic compound characterized by a unique structure that combines a benzo[d]oxazole ring with a pyrrolidine ring and a methanol group. This compound has garnered attention in various fields, particularly in chemistry, biology, and medicine, due to its potential applications as a building block in synthetic chemistry and as a bioactive molecule.
Chemistry
In the realm of synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. The compound can be utilized in various reactions to create derivatives with enhanced properties or functionalities. Its structural attributes allow it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.
Biological Research
The biological implications of this compound are significant. Research indicates that this compound may exhibit bioactive properties , making it a candidate for drug development. Its potential applications include:
- Anti-inflammatory Agents : The compound's structure suggests it may interact with inflammatory pathways, offering therapeutic benefits.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains, warranting further investigation into its antibacterial and antifungal properties.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Preclinical studies have shown promise, particularly in:
- Cancer Treatment : Investigations into its mechanism of action reveal interactions with specific molecular targets involved in tumor growth.
- Neurological Disorders : The compound's structural similarities to known neuroactive substances suggest potential applications in treating conditions like epilepsy and other neurological disorders.
Industrial Applications
In the industrial sector, this compound is utilized for developing new materials with tailored properties. Its unique molecular structure allows for:
- Polymer Development : The compound can serve as a precursor in synthesizing polymers with enhanced mechanical and thermal properties.
- Material Science : Research into its applications in coatings and composites is ongoing, focusing on improving durability and performance.
Case Study 1: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of this compound revealed effectiveness against several bacterial strains, indicating its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Core Modifications
Target Compound :
- Structure : Benzo[d]oxazol-2-yl (aromatic), pyrrolidine (saturated 5-membered ring), and hydroxymethyl (-CH2OH).
- Molecular Formula : Hypothesized as C12H13N2O2 (calculated via substituent analysis).
- Key Functional Groups : Secondary alcohol, tertiary amine, aromatic oxazole.
- 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (Compound 166): Structure: Benzo[d]oxazol-2-yl linked to a propargyl alcohol (but-2-yn-1-ol). Molecular Formula: C11H9NO2 (ESIMS m/z: 188.2) . Key Functional Groups: Terminal alkyne, secondary alcohol.
- (1-BENZYLPYRROLIDIN-2-YL)METHANOL: Structure: Benzyl group replaces benzo[d]oxazol-2-yl on pyrrolidine. Molecular Formula: C12H17NO (Molar Mass: 191.27 g/mol) . Key Functional Groups: Benzyl ether, hydroxymethyl.
KRC-108 :
Table: Structural and Physicochemical Properties
Hydrogen Bonding and Crystallography
- This could influence solubility, crystal packing, and molecular recognition, as hydrogen-bonding patterns are critical in supramolecular assembly .
- Compound 166’s propargyl alcohol group may form weaker hydrogen bonds due to steric hindrance from the alkyne, whereas the target compound’s pyrrolidine-methanol moiety allows for more flexible interactions .
Q & A
Q. What mechanistic insights can molecular docking provide into its biological targets?
Q. How does substituent variation on the benzoxazole ring affect bioactivity?
Q. What role does stereochemistry play in its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
